molecular formula C26H50O9 B12685224 Triglycerol pentalaurate CAS No. 72347-88-7

Triglycerol pentalaurate

Cat. No.: B12685224
CAS No.: 72347-88-7
M. Wt: 506.7 g/mol
InChI Key: RNUFZCXHBHHJGV-WXFUMESZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triglycerol Pentalaurate is a non-ionic, plant-derived ester formed from a triglycerol headgroup and multiple lauric acid chains . This structure confers excellent surfactant properties, making it a valuable compound in research applications, particularly as a non-ionic oil-in-water emulsifier and stabilizer . Its hydrophilic-lipophilic balance (HLB) value is approximately 11, which is suitable for creating stable emulsions . Researchers utilize this compound for its role in formulating model membrane systems, drug delivery vehicles, and cosmetic prototypes where a mild and biodegradable surfactant is required . The compound acts by reducing surface tension, allowing for the effective mixing of aqueous and lipid phases. Its mechanism includes the formation of micellar structures that can solubilize hydrophobic compounds, making it a subject of interest in studies focused on the extraction and purification of membrane proteins or the amplification of antimicrobial activities . Furthermore, its biocompatibility and stability across a wide pH range make it a versatile excipient in developing various experimental formulations . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

72347-88-7

Molecular Formula

C26H50O9

Molecular Weight

506.7 g/mol

IUPAC Name

[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-pentanoyloxypropyl] dodecanoate

InChI

InChI=1S/C26H50O9/c1-3-5-7-8-9-10-11-12-13-15-25(30)34-21-24(35-26(31)14-6-4-2)20-33-19-23(29)18-32-17-22(28)16-27/h22-24,27-29H,3-21H2,1-2H3/t22-,23-,24-/m1/s1

InChI Key

RNUFZCXHBHHJGV-WXFUMESZSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)OC(=O)CCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)OC(=O)CCCC

Origin of Product

United States

Advanced Characterization Techniques for Triglycerol Pentalaurate Structure and Composition

Chromatographic Separations for Isomer Resolution

Chromatographic techniques are indispensable for separating the various components within commercial PGE products, which are often complex mixtures of isomers and oligomers. tandfonline.com These methods exploit differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PGEs, offering robust separation of different esterified species. nih.gov It allows for the fractionation of complex mixtures based on properties like polarity and degree of unsaturation. tandfonline.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for separating triacylglycerol species and other polyglycerol esters. dss.go.th The separation mechanism is based on the compound's hydrophobicity, which is influenced by the length of the fatty acid chains and their degree of unsaturation. dss.go.th In a typical analysis of a PGE mixture, RP-HPLC can distinguish between monoesters, diesters, and other esterification degrees. tandfonline.comnih.gov

For Triglycerol pentalaurate, a highly esterified and thus less polar molecule, RP-HPLC would separate it from its less-esterified counterparts, such as triglycerol mono-, di-, tri-, and tetra-laurates. The selection of the stationary phase, such as octadecylsilane (B103800) (C18), is critical for achieving optimal resolution. nih.govresearchgate.netmdpi.com Gradient elution, often employing a mobile phase system like n-hexane-isopropanol or acetonitrile-water, is used to effectively resolve the wide range of components present in a sample. tandfonline.comnih.gov Detection can be accomplished using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-UV-absorbing compounds like saturated esters, or by UV detection at low wavelengths. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Parameters for Polyglycerol Ester Analysis

Parameter Value/Type Source
Column Octadecylsilane (ODS/C18) nih.govmdpi.com
Mobile Phase Gradient of Acetonitrile / Water or n-Hexane / Isopropanol tandfonline.comnih.gov
Detector Evaporative Light Scattering Detector (ELSD) or UV (220 nm) tandfonline.comresearchgate.net

| Separation Principle | Partitioning based on hydrophobicity/polarity | dss.go.th |

Silver ion chromatography, or argentation chromatography, is a powerful technique specifically designed to separate lipids based on the number, position, and geometry of double bonds in their fatty acid chains. mdpi.comnih.gov The stationary phase is impregnated with silver ions, which form weak, reversible complexes with the π-electrons of the double bonds. mdpi.com This interaction causes unsaturated molecules to be retained longer on the column than their saturated counterparts. nih.gov

The fatty acid component of this compound is lauric acid, which is a fully saturated fatty acid (C12:0). sielc.com Consequently, this compound has no double bonds to interact with the silver ion stationary phase. In this type of analysis, it would therefore elute very quickly, essentially unretained. mdpi.comnih.gov While not a primary method for resolving different saturated species, silver ion chromatography is exceptionally useful to confirm the absence of unsaturated fatty acid esters in a this compound sample, thereby verifying its complete saturation. aocs.org

Gas Chromatography (GC) for Fatty Acid Profile Determination

Gas Chromatography (GC) is the standard method for determining the fatty acid composition of lipids and esters. perkinelmer.clusu.edu Due to the low volatility of large molecules like this compound, direct analysis of the intact ester is challenging and requires specialized high-temperature GC (HT-GC) techniques. aocs.orgnih.gov

The more common and established approach involves a two-step chemical derivatization process. perkinelmer.clusu.edu First, the ester bonds of this compound are cleaved through saponification (hydrolysis), which liberates the constituent lauric acid from the triglycerol backbone. perkinelmer.clresearchgate.net Second, the freed fatty acids are converted into their more volatile Fatty Acid Methyl Esters (FAMEs) through an esterification reaction with methanol. perkinelmer.clsigmaaldrich.com These FAMEs are then readily analyzed by GC, where they are separated on a capillary column and detected by a Flame Ionization Detector (FID). perkinelmer.cl For a pure sample of this compound, the resulting chromatogram would ideally exhibit a single, prominent peak corresponding to methyl laurate, confirming the identity and purity of the acyl component. usu.edu

Table 2: General Workflow for GC-FID Fatty Acid Profiling

Step Description Source
1. Saponification The ester bonds are hydrolyzed (e.g., using a basic solution) to release the fatty acids from the glycerol (B35011) backbone. perkinelmer.clresearchgate.net
2. Derivatization The free fatty acids are converted into volatile Fatty Acid Methyl Esters (FAMEs). perkinelmer.clsigmaaldrich.com
3. GC Separation The FAMEs are injected into the GC, vaporized, and separated on a polar capillary column. perkinelmer.clusu.edu

| 4. Detection | The separated FAMEs are detected by a Flame Ionization Detector (FID), and the resulting peaks are quantified. | perkinelmer.clusu.edu |

Spectroscopic and Spectrometric Elucidation of Molecular Architecture

While chromatography separates components, spectroscopy and spectrometry are used to determine the fundamental molecular structure, including molecular weight and fragmentation patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for the structural elucidation of polyglycerol esters, providing precise molecular weight information and valuable fragmentation data. nih.govnih.gov It is frequently coupled with HPLC (LC-MS) to analyze the separated components of a mixture in real-time. nih.govtandfonline.com

For this compound, MS analysis confirms the molecular weight of the intact molecule. The molecule is first ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the molecular ion, often as an adduct with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). lcms.cznih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing deeper structural insights. nih.govlipidmaps.org A characteristic fragmentation pathway for PGEs is the neutral loss of one or more fatty acid chains. lcms.cz In the MS/MS spectrum of this compound, the successive neutral losses of lauric acid molecules would be a key diagnostic feature, confirming the identity and degree of esterification of the fatty acids. This fragmentation pattern can also help to differentiate between structural isomers of the polyglycerol backbone. google.com

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Type Ionization Mode Expected Observation Purpose Source
Full Scan MS ESI (+) Molecular ion adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) Determination of intact molecular weight. lcms.cznih.gov

| Tandem MS (MS/MS) | ESI (+) | Fragmentation via neutral loss of lauric acid (C₁₂H₂₄O₂) | Confirmation of fatty acid identity and esterification pattern. | lcms.cznih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of lipids, including the determination of positional isomerism. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular environment of atomic nuclei, allowing for the differentiation of isomers. nih.govmagritek.com

High-resolution NMR can distinguish between positional isomers by analyzing the chemical shifts of protons and carbons in the glycerol backbone and the attached fatty acyl chains. nih.gov For instance, the chemical shifts of protons on the glycerol backbone can indicate where different fatty acids are attached. Multinuclear NMR spectroscopy has been shown to be effective in characterizing positional isomers. researchgate.net While NMR is powerful, the analysis of complex mixtures can be challenging, and sometimes reliable distinction between certain positional isomers may not be possible, especially in mixtures. nih.gov

Chemoinformatic and Computational Approaches in Structural Analysis

The complexity of lipidomic data has driven the development of chemoinformatic and computational tools to aid in structural analysis and data interpretation.

Predictive modeling has emerged as a valuable tool in lipid analysis. Models can be developed to predict the chromatographic retention times of lipids based on their structure. mdpi.comarxiv.org Quantitative structure-retention relationships (QSRR) can be established to predict the elution order of analytes in HPLC. mdpi.com While predicting the exact retention time can have some error, predicting the correct elution order is often a primary goal. mdpi.com Machine learning techniques, such as graph neural networks, are being employed to predict retention times, which can guide and expedite experimental work by reducing the need for extensive trial-and-error. arxiv.orgnih.gov

Similarly, modeling the fragmentation patterns in mass spectrometry can aid in the quantification of regioisomers, even without the availability of every pure standard. nih.gov By understanding the trends in fragmentation, it is possible to predict the patterns for uncharacterized triacylglycerols. nih.gov These models can be instrument-specific but often show the same qualitative fragmentation trends across different platforms. nih.gov

Modeling ApproachApplication in Triglyceride AnalysisKey Benefit
QSRR for Retention TimePredicts elution order in HPLC. mdpi.comReduces experimental time for method development. nih.gov
Machine Learning for Retention TimePredicts retention times of enantiomers. arxiv.orgnih.govFacilitates chromatographic enantioseparation. nih.gov
Fragmentation Pattern ModelingQuantifies regioisomers from MS/MS data. nih.govEnables quantification without requiring all pure standards. nih.gov

The large datasets generated from lipidomic analyses of samples containing this compound and other lipids necessitate the use of data mining and multivariate analysis techniques. These statistical methods can help to identify patterns and correlations within complex lipid profiles.

Theoretical and Computational Studies of Triglycerol Pentalaurate Systems

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular-level interactions, conformational changes, and the collective behavior of molecules. nih.gov

In the context of Triglycerol pentalaurate, MD simulations can model the interactions between the hydrophilic polyglycerol backbone and the lipophilic laurate tails, as well as their interactions with solvent molecules like water and oil. Simulations of similar systems, such as triglycerides at interfaces and other polyglycerol esters, reveal key behaviors. For instance, studies on triglycerides show that the glycerol (B35011) moieties tend to cluster together, an ordering that can be induced by interactions with surrounding molecules. nih.gov MD simulations are frequently used to investigate the properties of lipid-water interfaces, calculating parameters like the lateral pressure profile and interfacial tension. nih.gov

A typical MD simulation of a this compound system would involve:

System Setup: Creating a simulation box containing this compound molecules, often at an oil-water interface to mimic emulsion conditions. The system is solvated with explicit water and oil molecules.

Force Field: Employing a force field (e.g., GROMOS, CHARMM, AMBER) to define the potential energy of the system. Force fields are sets of parameters that describe the bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) between atoms. For triglyceride-like molecules, specific parameter sets adapted from established lipid force fields are often used. nih.gov

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to reach equilibrium. During the simulation, data on atomic positions, velocities, and forces are collected. plos.org

From these simulations, researchers can analyze various intermolecular interactions:

Hydrogen Bonding: The polyglycerol headgroup contains multiple hydroxyl (-OH) groups, which can form extensive hydrogen bond networks with water molecules and with other polyglycerol headgroups. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are crucial for the molecule's hydrophilic character and its anchoring at the interface. plos.org

Hydrophobic Interactions: The five laurate tails are hydrophobic and will preferentially interact with the oil phase and with each other, driven by the hydrophobic effect. This leads to specific conformational arrangements and packing at the interface. whiterose.ac.uk

Conformational Analysis: The flexibility of the polyglycerol backbone and the laurate chains allows the molecule to adopt various conformations. Simulations can reveal the preferred molecular shapes, such as the extent to which the laurate chains are extended or folded. whiterose.ac.uk For example, studies on triolein (B1671897) showed it could adopt different conformations depending on the solvent environment. whiterose.ac.uk

Table 1: Parameters and Outputs of a Hypothetical MD Simulation for this compound
Parameter/OutputDescriptionTypical Value/Observation
Force FieldSet of parameters to calculate potential energy.GROMOS, CHARMM, Berger (for lipids) nih.gov
System SizeNumber of atoms in the simulation box.~50,000 - 200,000 atoms
Simulation TimeTotal duration of the simulation run.100 ns - 1 µs plos.orgwhiterose.ac.uk
Interfacial TensionEnergy cost per unit area of the interface. Calculated from the pressure tensor. scielo.brDecreases upon addition of surfactant
Radial Distribution Function (RDF)Probability of finding a particle at a distance r from another particle.Peaks indicate strong interactions between specific groups (e.g., water around hydroxyls). whiterose.ac.uk

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. researchgate.net These methods can predict molecular geometries, charge distributions, dipole moments, and the energies of different electronic and conformational states. cyberleninka.ru For a molecule like this compound, QC calculations provide fundamental insights into its reactivity and intermolecular interaction potentials.

Common QC methods include Density Functional Theory (DFT) and semi-empirical methods (like PM7 or GFN-xTB). researchgate.netrsc.org DFT, in particular, offers a good balance between accuracy and computational cost for medium-sized molecules. A theoretical analysis using DFT can be performed to find stable molecular conformations by examining the potential energy surface. researchgate.net

Key applications for this compound include:

Electron Density and Electrostatic Potential: QC calculations can map the electron density surface of the molecule and the electrostatic potential. researchgate.net This reveals the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be regions of high negative potential, making them sites for electrophilic attack and hydrogen bond acceptance. cyberleninka.ru

Reactivity Indices: Concepts from conceptual DFT, such as Fukui functions, can be used to predict the most reactive sites in the molecule for nucleophilic and electrophilic attacks. This is valuable for understanding its chemical stability and potential degradation pathways.

Interaction Energies: QC methods can accurately calculate the interaction energy between this compound and other molecules (e.g., water, hydronium ions). This helps in parameterizing the force fields used in MD simulations and provides a benchmark for their accuracy.

Spectroscopic Properties: QC calculations can predict spectroscopic data, such as vibrational frequencies (IR spectra), which can be compared with experimental results to confirm the molecular structure and functional groups. scielo.br

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
PropertyDescriptionPredicted Information for this compound
Total EnergyThe total electronic and nuclear energy of the molecule in a given conformation. cyberleninka.ruAllows for the determination of the most stable conformer.
Dipole MomentA measure of the overall polarity of the molecule. cyberleninka.ruExpected to be significant due to the polar polyglycerol headgroup. Influences solubility and self-assembly.
Partial Atomic ChargesThe charge localized on each atom in the molecule. cyberleninka.ruOxygen atoms in hydroxyl/ether/ester groups will have negative partial charges; hydrogens in hydroxyls will have positive partial charges.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity.

Statistical Mechanics and Thermodynamics of Polyglycerol Ester Systems

Statistical mechanics bridges the gap between the microscopic properties of molecules, as determined by quantum mechanics and molecular simulations, and the macroscopic thermodynamic properties of the system. For polyglycerol ester (PGE) systems, this involves understanding properties like surface tension, critical micelle concentration (CMC), and the thermodynamics of emulsification.

The surface activity of PGEs is a key characteristic. These molecules spontaneously adsorb at interfaces, such as oil-water or air-water, lowering the interfacial free energy. The effectiveness of a surfactant is often quantified by its ability to reduce surface or interfacial tension. For example, the surface tension of water is approximately 72 mN/m, and PGEs can reduce this to around 30 mN/m or even lower. mdpi.com Similarly, they significantly reduce the interfacial tension between oil and water. mdpi.com

Studies on various PGEs have shown that thermodynamic properties are highly dependent on the molecular structure:

Effect of Temperature: For w/o liquid-liquid systems, an increase in temperature can lead to a decrease in interfacial tension, which may be caused by stronger interactions at higher temperatures. scielo.br

Gibbs Free Energy: The thermodynamics of processes like micellization can be studied to understand the spontaneity and driving forces of surfactant self-assembly. researchgate.net

Interfacial Entropy: Changes in interfacial entropy can also be calculated from simulations and thermodynamic models, providing insight into the degree of order at the interface. scielo.br

Table 3: Thermodynamic and Interfacial Properties of Representative Polyglycerol Esters
Polyglycerol EsterSurface Tension at CMC (mN/m)Interfacial Tension (IFT) ReductionReference
PG-2 Monolaurate~27Not Provided mdpi.com
PG-3 Monolaurate~30Reduces corn oil/water IFT from 23.9 mN/m to 1.7 mN/m (at 0.1%) mdpi.com
PG-10 Mono-caprylate/caprate~27Not Provided mdpi.com
PG-2 StearateNot ProvidedReduces sunflower oil/water IFT to ~2 mN/m (at 0.4 g/L) mdpi.com

Structure-Activity Relationship (SAR) Modeling in Interfacial Phenomena

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its functional activity. science.gov For surfactants like this compound, the "activity" relates to their performance in interfacial phenomena, such as emulsification efficiency, foam stability, or the ability to lower surface tension. SAR provides a framework for designing new molecules with tailored properties. ucl.ac.uk

The key structural features of a polyglycerol ester that determine its activity are:

Degree of Polymerization (DP) of the Polyglycerol Headgroup: A higher DP increases the size and hydrophilicity of the headgroup. mdpi.com

Fatty Acid Chain Length: Longer fatty acid chains increase the lipophilicity (hydrophobicity) of the tail. mdpi.com

These structural parameters directly influence macroscopic properties that define surfactant activity:

Hydrophile-Lipophile Balance (HLB): The HLB value is an empirical scale for classifying surfactants. A higher HLB indicates a more hydrophilic surfactant, suitable for oil-in-water (o/w) emulsions, while a lower HLB indicates a more lipophilic one, suitable for water-in-oil (w/o) emulsions. For PGEs, the HLB increases with a higher degree of polymerization of the polyglycerol and decreases with a higher degree of esterification or longer fatty acid chains. mdpi.com

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. It is a measure of surfactant efficiency. The CMC of PGEs generally decreases with longer fatty acid chains (increased hydrophobicity) and increases with a larger polyglycerol headgroup (increased hydrophilicity). mdpi.com

Interfacial Tension (IFT): A lower IFT indicates more effective packing and interaction at the interface. The ability to lower IFT is a direct measure of surfactant effectiveness. acs.org

For this compound, the triglycerol (DP=3) headgroup and five laurate (C12) chains create a specific HLB value and interfacial behavior. SAR modeling, often using quantitative structure-property relationship (QSPR) techniques, can build mathematical models that predict these properties based on molecular descriptors derived from the structure. researchgate.net

Table 4: Structure-Activity Relationships for Polyglycerol Esters (PGEs)
Structural ChangeEffect on HLBEffect on CMCEffect on Interfacial Activity
Increase Degree of Polymerization (e.g., Triglycerol to Hexaglycerol)Increase (more hydrophilic) mdpi.comIncrease (less efficient) mdpi.comFavors O/W emulsions. mdpi.com
Increase Fatty Acid Chain Length (e.g., Laurate to Stearate)Decrease (more lipophilic) mdpi.comDecrease (more efficient) mdpi.comEnhances interaction with oil phase.
Increase Degree of Esterification (e.g., Monoester to Pentaester)Decrease (more lipophilic) mdpi.comDecrease (more efficient) mdpi.comFavors W/O emulsions. mdpi.com

Interfacial Science and Colloidal Behavior of Triglycerol Pentalaurate

Adsorption at Fluid-Fluid and Solid-Fluid Interfaces

The efficacy of a surfactant is initially determined by its ability to adsorb at interfaces, such as liquid-air, liquid-liquid (e.g., oil-water), and solid-liquid boundaries. For polyglyceryl esters, the adsorption process involves the migration of surfactant molecules from the bulk phase to the interface, where they orient themselves to lower the interfacial energy.

At fluid-fluid interfaces , such as the air-water or oil-water interface, PGEs are known to be surface-active. acs.org The hydrophilic polyglycerol head remains in the aqueous phase while the hydrophobic fatty acid chains extend into the air or oil phase. Studies on commercial PGEs have shown that while adsorption kinetics can be slow, they eventually form viscoelastic films at the air-water surface. acs.org The structure of these adsorbed films is believed to be complex, potentially consisting of a primary monomolecular layer at the interface with subsequent bimolecular sublayers forming in the bulk phase near the surface. acs.org The degree of adsorption is influenced by the molecular structure; for polyglyceryl monolaurates, the critical micelle concentration (CMC) increases and the amount of surfactant adsorbed at the CMC decreases as the number of glycerol (B35011) units in the headgroup increases. uni-sofia.bg

The adsorption at solid-fluid interfaces is a more complex phenomenon, involving competition between solvent and solute molecules for sites on the solid surface. researchgate.net While direct studies on Triglycerol pentalaurate are scarce, it is expected to adsorb onto both hydrophobic and hydrophilic surfaces. On hydrophobic surfaces, the laurate chains would likely adsorb, leaving the polyglycerol heads facing the aqueous phase. Conversely, on hydrophilic surfaces, hydrogen bonding between the hydroxyl groups of the polyglycerol head and the surface could facilitate adsorption. The adsorption of soft, deformable particles like microgels has been shown to differ significantly between solid-liquid and liquid-liquid interfaces, with adsorption at the solid interface primarily involving the outer corona of the particle. nih.gov This suggests that the conformation and packing of this compound at a solid interface would be distinct from its arrangement at a fluid boundary.

Emulsification and Stabilization Mechanisms in Multiphase Systems

Polyglycerol esters are widely used as emulsifiers due to their ability to form and stabilize multiphase systems like emulsions. researchgate.netatamanchemicals.com Their performance is a direct result of their actions at the oil-water interface.

This compound, as an amphiphilic molecule, positions itself at the oil-water interface, reducing the interfacial tension and facilitating the breakup of large droplets into smaller ones during homogenization. google.com The stability of the resulting emulsion is then governed by the ability of the adsorbed surfactant layer to prevent droplet aggregation and coalescence.

Research on polyglycerol esters with a polymerization degree of five has demonstrated that the tri- and tetraesters of lauric, capric, and caprylic acids exhibit the most effective emulsifying properties. researchgate.net This suggests that this compound, as a tri-glycerol ester, would be an effective emulsifier. PGEs prepared with lauric acid have been noted for their ability to create stable water-in-oil (W/O) emulsions. researchgate.net The type of emulsion formed (O/W vs. W/O) is often predicted by the hydrophilic-lipophilic balance (HLB) value. Surfactants with high HLB values (8-18) favor O/W emulsions, whereas those with low HLB values (3-6) are better for W/O emulsions. mdpi.com Given its five laurate chains, this compound is expected to be highly lipophilic with a low HLB value, making it particularly suitable for stabilizing W/O emulsions.

The stabilization mechanism is not solely based on lowering interfacial tension. Polyglycerol esters are known to form robust interfacial structures that provide a steric barrier against coalescence. rsc.org These films can be highly viscoelastic and may consist of multilayered domains, which resist rupture when droplets collide. rsc.orgresearchgate.net

A primary function of emulsifiers is to lower the interfacial tension (IFT) between the oil and water phases. cosmileeurope.eu Polyglycerol esters are effective in this regard. For instance, some PGEs have been shown to reduce the interfacial tension between an oil and water phase from 48.5 mN/m to as low as 4.81 mN/m. researchgate.net They also significantly reduce the surface tension of water from approximately 72 mN/m to around 30 mN/m. mdpi.com The reduction in IFT is influenced by the molecular structure of the surfactant and the nature of the oil phase. researchgate.net

Table 1: Representative Interfacial Tension (IFT) Values for Polyglyceryl Esters (PGEs) against Various Oils. (Data is for related compounds and serves for comparison).
Polyglyceryl EsterOil PhaseIFT (mN/m) at 30°CReference
PG-2 MonolaurateCorn Oil2.5 mdpi.com
PG-4 MonolaurateCorn Oil3.4 mdpi.com
PG-6 MonolaurateCorn Oil4.0 mdpi.com
PG-10 MonolaurateCorn Oil5.5 mdpi.com

The Marangoni effect provides an additional, dynamic stabilization mechanism. nih.gov If the interfacial film on an emulsion droplet is disturbed, for example, as two droplets approach each other, a local gradient in surfactant concentration can be created. This concentration gradient leads to a surface tension gradient. Fluid at the interface then flows from the region of lower surface tension (higher surfactant concentration) to the region of higher surface tension (lower surfactant concentration), a phenomenon known as Marangoni flow. nih.govjustia.com This flow counteracts the thinning of the liquid film between the droplets, thus hindering coalescence and enhancing emulsion stability.

Micelle Formation and Self-Assembly Characteristics

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to self-assemble into aggregates such as micelles. google.com For polyglyceryl esters, the CMC is influenced by the structure of both the hydrophilic and hydrophobic parts. Generally, the CMC increases as the size of the hydrophilic polyglycerol head increases, and it decreases as the length of the hydrophobic alkyl chain or the degree of esterification increases. mdpi.comresearchgate.net This implies that this compound, with its five laurate chains, would be expected to have a very low CMC.

Table 2: Critical Micelle Concentration (CMC) for Various Polyglycerol Monolaurates in Aqueous Solution. (Data is for related compounds and serves for comparison).
Polyglyceryl EsterCMC (mM)Reference
Diglycerol Monolaurate0.105 uni-sofia.bg
Triglycerol Monolaurate0.187 uni-sofia.bg
Tetraglycerol Monolaurate0.283 uni-sofia.bg
Pentaglycerol Monolaurate0.295 uni-sofia.bg

Due to their complex molecular architecture, particularly for esters with multiple fatty acid chains like this compound, PGEs often form more complex self-assembled structures than simple spherical micelles. In aqueous solutions, they can form aggregates such as uni- or multilamellar vesicles. researchgate.net These vesicle dispersions can then act as reservoirs of surfactant that slowly adsorb to interfaces over time. acs.orgresearchgate.net The formation of these ordered structures in the bulk phase is a key characteristic of many polyglycerol esters.

Rheological Properties of Interfacial Films

The stability of emulsions and foams is critically dependent on the rheological properties of the adsorbed surfactant film at the interface. rsc.org Interfacial rheology, which describes the response of the interface to deformation, is a powerful tool for understanding this stability. researchgate.net Polyglycerol esters are known to form highly viscoelastic interfacial films. acs.org

These films exhibit both solid-like (elastic) and liquid-like (viscous) properties. The elastic component allows the film to resist deformation and store energy, while the viscous component dissipates energy. Studies on PGEs using interfacial shear and dilatational rheology have shown that their adsorbed films behave like temporary networks, likely formed through hydrophobic interactions between the alkyl chains. acs.org This network structure provides significant mechanical stability to the interface.

A key finding for PGEs is that their interfacial storage (elastic) and loss (viscous) moduli can continue to increase under compression, even after the interfacial tension has reached a stable equilibrium value. researchgate.net This behavior is attributed to the formation of multilayered structures at the interface, which become more packed upon compression. researchgate.netresearchgate.net This ability to form robust, structured films that resist deformation and recover after stress is a primary reason for the exceptional stabilizing performance of polyglycerol esters in preventing coalescence in foams and emulsions. rsc.orgresearchgate.net The slow relaxation of these films after a disturbance, such as a coalescence event, further points to significant and complex structuring at the interface. rsc.org

Advanced Materials Science Applications and Engineering Research

Functional Materials Development Utilizing Triglycerol Pentalaurate

While specific research on this compound in functional materials is emerging, the broader class of polyglyceryl esters (PGEs) serves as a strong indicator of its potential. PGEs are recognized for their utility as emollients and emulsifiers, contributing to the texture and stability of various formulations. thegoodscentscompany.com The properties of these materials can be tailored by adjusting the degree of polymerization of the glycerol (B35011) backbone and the extent of esterification with fatty acids. This adaptability allows for the creation of functional materials with specific hydrophilic-lipophilic balance (HLB) values, influencing their performance in diverse applications. For instance, the ability to control these parameters enables the design of materials with targeted interfacial properties, crucial for applications ranging from personal care products to advanced industrial fluids.

Emulsion and Dispersion Engineering in Scientific Research Contexts

This compound's efficacy as an emulsifier is a key area of its application in scientific research. Its molecular structure, featuring both water-loving (hydrophilic) and oil-loving (lipophilic) parts, allows it to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions. Research on related compounds, such as glyceryl trilaurate, demonstrates the role of triglycerides in stabilizing emulsions. The alcoholysis of glyceryl trilaurate can produce mono- and diglycerides that act as effective surfactant agents. researchgate.net

The stability and droplet size of emulsions are critical parameters in many industrial processes and products. The choice of emulsifier and its concentration directly impacts these properties. Studies on similar polyglyceryl esters have shown their ability to form stable emulsions with controlled droplet sizes. For example, a study on a related compound, polyglyceryl-3 caprate, highlights its role in facilitating the blending of water and oil-based ingredients in various formulations. specialchem.com

Table 1: Emulsifying Properties of a Triglycerol Ester Analog

Property Value Reference
HLB Value 4.84 researchgate.net

This data is for a mixture containing glyceryl mono- and dilaurate derived from glyceryl trilaurate and is presented as an illustrative example of the surfactant properties of triglyceride esters.

Surfactant-Enhanced Processes in Chemical and Environmental Engineering Research

The surfactant properties of this compound suggest its potential use in various chemical and environmental engineering processes, such as enhanced oil recovery (EOR) and soil remediation. In EOR, surfactants are employed to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs. envirofluid.com Bio-based surfactants are of particular interest due to their lower environmental impact. envirofluid.com While direct studies on this compound in EOR are limited, research on glycerol-containing surfactant solutions has shown promising results. The addition of glycerol to a surfactant solution can increase its viscosity, leading to improved sweep efficiency and a higher oil recovery factor. mdpi.comresearchgate.net

In environmental engineering, surfactants are used to enhance the removal of contaminants from soil and water. Surfactant-enhanced soil remediation involves the application of surfactant solutions to solubilize and mobilize hydrophobic pollutants, making them easier to extract. The effectiveness of this process depends on the surfactant's ability to lower interfacial tension and form micelles that encapsulate the contaminants.

Bio-based and Sustainable Materials Research Focus

This compound is derived from renewable resources, positioning it as a key component in the development of bio-based and sustainable materials. Glycerol, a primary building block of this compound, is a readily available co-product of biodiesel production. Research is actively exploring the use of glycerol and triglycerides in the synthesis of bio-based polyesters and other polymers. acs.orgmdpi.comresearchgate.netmdpi.com These bio-based polymers offer a more sustainable alternative to their petroleum-derived counterparts, with the potential for biodegradability and reduced environmental impact. sciencedaily.com

The development of polymers from triglyceride-based sources often involves chemical modification to introduce reactive sites for polymerization. omnitechintl.com For instance, the double bonds in unsaturated fatty acid chains can be functionalized to create cross-linkable polymers. The versatility of triglycerides as a platform for polymer synthesis allows for the creation of materials with a wide range of properties, from elastomers to rigid plastics. mdpi.com

Table 2: Examples of Bio-based Polymers from Triglyceride-Related Building Blocks

Polymer Type Monomers/Precursors Key Properties Reference
Polyester Glucose derivatives, Castor oil derivative Thermally stable, varying glass transition temperatures, potential for toughness and shape memory properties nih.gov
Polyester Microbial lipidic residue, Azelaic acid, Citric acid Flexible, biodegradable, biocompatible researchgate.netmdpi.com

Nanostructured Systems Incorporating this compound for Research Purposes

The self-assembly properties of amphiphilic molecules like this compound make them suitable for the fabrication of nanostructured systems. These systems, which include nanoemulsions, liposomes, and other nanoparticles, have significant applications in drug delivery, diagnostics, and materials science. ijper.orgrsc.orgresearchgate.netpnfs.or.kr

Future Directions and Emerging Research Avenues for Polyglycerol Esters

Development of Novel Synthesis Routes with Enhanced Sustainability

The chemical industry's pivot towards green and sustainable practices is profoundly influencing the synthesis of polyglycerol esters. Future research is intensely focused on developing novel synthetic routes that are not only environmentally benign but also economically viable. A key area of exploration is the use of enzymatic catalysis, which offers a greener alternative to traditional chemical methods.

Enzymatic synthesis, particularly employing lipases, is gaining significant attention for the production of polyglycerol esters. nih.govgerli.comnih.govmdpi.comnih.gov This method allows for reactions to occur under milder conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com The use of immobilized enzymes, such as Novozym 435, is being investigated to improve reusability and process efficiency, making the enzymatic route more attractive for industrial-scale production. nih.govspkx.net.cnresearchgate.net Solvent-free reaction systems are another critical aspect of sustainable synthesis, minimizing the use of hazardous organic solvents and simplifying purification processes. mdpi.comnih.govspkx.net.cnresearchgate.net

Furthermore, researchers are exploring the use of alternative, sustainable raw materials. Glycerol (B35011), a primary building block, is abundantly available as a byproduct of biodiesel production, offering a renewable feedstock. researchgate.net The focus is also on utilizing fatty acids from diverse and sustainable vegetable oil sources. nih.gov Additionally, innovative approaches like microwave-assisted synthesis are being explored to accelerate reaction times and improve energy efficiency. gerli.com The development of methods utilizing glycerol carbonate as a starting material also presents a promising avenue for greener synthesis pathways. nih.gov

Life cycle assessment (LCA) is becoming an indispensable tool in evaluating the environmental footprint of these novel synthesis routes. researchgate.netresearchgate.netresearchgate.net LCA provides a holistic view of the environmental impacts associated with the entire production process, from raw material sourcing to final product disposal, guiding the development of truly sustainable technologies.

Integration of Artificial Intelligence and Machine Learning in Research Methodologies

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development of polyglycerol esters. These powerful computational tools can accelerate the discovery of new formulations, predict material properties, and optimize manufacturing processes, significantly reducing the time and cost associated with traditional experimental approaches.

In the realm of surfactant science, ML algorithms are being developed to predict the complex phase behavior of surfactants, a critical factor in their application. nih.govspkx.net.cnfao.org By analyzing large datasets of surfactant structures and their corresponding phase diagrams, ML models can learn the intricate relationships between molecular architecture and macroscopic properties. This predictive capability can guide the design of polyglycerol esters with tailored phase behavior for specific applications.

Furthermore, machine learning is being employed to predict key surfactant properties such as the critical micelle concentration (CMC), which is fundamental to understanding their performance as emulsifiers and detergents. gerli.com Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can correlate the molecular descriptors of polyglycerol esters with their CMC, enabling the virtual screening of new candidate molecules. gerli.com

Exploration of Unique Interfacial Phenomena and Their Mechanisms

The efficacy of polyglycerol esters as emulsifiers, foaming agents, and stabilizers is intrinsically linked to their behavior at interfaces. Future research is dedicated to unraveling the complex interfacial phenomena exhibited by these surfactants and understanding the underlying molecular mechanisms that govern their performance.

Polyglycerol esters are known to form highly stable interfacial films, which are crucial for preventing the coalescence of droplets in emulsions and bubbles in foams. Advanced techniques in interfacial rheology, including shear and dilatational rheology, are being employed to probe the viscoelastic properties of these films. These studies have revealed that polyglycerol ester layers can exhibit gel-like properties and form multilayered structures at the interface, contributing to their remarkable stabilizing capabilities.

The formation of different liquid crystalline phases, such as lamellar and hexagonal phases, at the oil-water interface is another area of active investigation. These ordered structures can significantly influence the stability and macroscopic properties of emulsions and are dependent on factors such as the composition of the polyglycerol ester, the oil phase, and the presence of co-solvents like glycerol.

The relationship between the molecular architecture of polyglycerol esters—such as the length of the polyglycerol headgroup and the nature of the fatty acid tail—and their interfacial properties is a key focus. Researchers are investigating how variations in these structural features affect properties like surface tension, interfacial tension, and the ability to form stable emulsions and foams. Understanding these structure-property relationships is essential for the rational design of polyglycerol esters with optimized performance for specific applications, from food products to personal care formulations.

Advanced Characterization Methodologies and Data Analytics

The inherent complexity of commercial polyglycerol ester mixtures, which consist of a distribution of oligomers with varying degrees of esterification, presents a significant analytical challenge. Future research will increasingly rely on a suite of advanced characterization methodologies coupled with sophisticated data analytics to fully elucidate the composition and structure of these materials.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for separating the complex components of polyglycerol ester mixtures. These chromatographic methods, often used in combination, allow for the fractionation of the sample based on polarity and molecular weight, enabling a more detailed analysis of the individual ester species.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of polyglycerol esters. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, facilitating the determination of the elemental composition of the various components. Tandem mass spectrometry (MS/MS) offers detailed structural information, including the identification of the polyglycerol backbone and the attached fatty acid chains.

Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for the structural elucidation of polyglycerol esters. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms within the molecule, helping to identify the different polyglycerol oligomers and the positions of esterification.

The large and complex datasets generated by these advanced analytical techniques necessitate the use of sophisticated data analytics and bioinformatics tools for interpretation. These computational approaches are essential for processing the vast amount of spectral and chromatographic data, identifying patterns, and ultimately building a comprehensive picture of the composition and structure of polyglycerol ester products.

Cross-Disciplinary Research Initiatives in Glycerolipid Science

The future of glycerolipid science, including the study of polyglycerol esters like Triglycerol pentalaurate, will be characterized by increasing collaboration across diverse scientific disciplines. These cross-disciplinary research initiatives are essential for tackling complex challenges and unlocking the full potential of these versatile molecules.

The intersection of food science, materials science, and nanotechnology is leading to the development of novel food-grade delivery systems for bioactive compounds. Polyglycerol esters are being investigated for their ability to form stable nanoemulsions and nanoparticles that can encapsulate and protect sensitive ingredients, enhancing their bioavailability and efficacy.

In the pharmaceutical and biomedical fields, collaborations between chemists, biologists, and medical researchers are driving the development of advanced drug delivery systems. The biocompatibility and versatile properties of polyglycerol esters make them attractive candidates for use in formulations for topical, oral, and parenteral drug administration.

Furthermore, the synergy between polymer chemistry and surface science is leading to new applications for polyglycerol esters in areas such as coatings, lubricants, and personal care products. Understanding the interactions of these molecules at interfaces is crucial for designing materials with tailored surface properties.

The integration of computational science and experimental research is also becoming increasingly important. As discussed in the context of AI and machine learning, computational modeling and data science are providing powerful tools to accelerate the design and development of new glycerolipid-based materials and formulations. These cross-pollinations of expertise will undoubtedly lead to groundbreaking discoveries and innovative applications for polyglycerol esters in the years to come.

Q & A

Q. How can this compound be integrated into multifunctional biomaterials (e.g., drug delivery systems)?

  • Methodological Answer : Investigate its emulsification properties via interfacial tension measurements. Assess biocompatibility using cell viability assays (e.g., MTT) and hemolysis tests. Compare performance against commercial surfactants (e.g., Tween 80) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.